molecular formula C21H16ClN3O3S B2818623 3-[(4-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 422529-14-4

3-[(4-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Katalognummer: B2818623
CAS-Nummer: 422529-14-4
Molekulargewicht: 425.89
InChI-Schlüssel: BGBZWEUGRNHMMZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(4-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a synthetically designed small molecule that functions as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) and its closely related homolog, Human Epidermal Growth Factor Receptor 2 (HER2). This compound is a derivative of the 4-anilinoquinazoline pharmacophore, a well-established scaffold in kinase inhibitor design source . Its primary research value lies in its ability to selectively target and inhibit the tyrosine kinase activity of these receptors, which are critically implicated in aberrant cell proliferation and survival signaling pathways. The mechanism of action involves competitive binding at the ATP-binding site of the receptor's intracellular kinase domain, thereby preventing autophosphorylation and subsequent activation of downstream effectors in the MAPK and PI3K/Akt signaling cascades source . This targeted inhibition makes it a valuable chemical probe for investigating the oncogenic roles of EGFR and HER2 in various cancer models, particularly in non-small cell lung cancer (NSCLC) and breast cancer. Researchers utilize this compound in vitro to study signal transduction mechanisms, to explore mechanisms of resistance to existing targeted therapies, and to assess its potential for inducing apoptosis and cell cycle arrest in malignant cell lines. Its structure, featuring a tetrahydroquinazoline core with a reactive thiol group, contributes to its high-affinity binding and inhibitory profile. This reagent is strictly for research use in biochemical and cellular assays to advance the understanding of kinase biology and oncology drug discovery.

Eigenschaften

IUPAC Name

3-[(4-chlorophenyl)methyl]-N-(furan-2-ylmethyl)-4-oxo-2-sulfanylidene-4aH-quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O3S/c22-15-6-3-13(4-7-15)12-25-20(27)17-8-5-14(10-18(17)24-21(25)29)19(26)23-11-16-2-1-9-28-16/h1-10,17H,11-12H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYWOMSPCTWIXKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C2=CC3=NC(=S)N(C(=O)C3C=C2)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

Chemical Structure and Properties

The compound belongs to the class of tetrahydroquinazoline derivatives, which are known for their diverse biological activities. Its structure includes:

  • A 4-chlorophenyl group, which may enhance lipophilicity and biological activity.
  • A furan moiety that can contribute to various interactions with biological targets.
  • A sulfanylidene group that may play a role in redox reactions.

The molecular formula is C17H16ClN3O2SC_{17}H_{16}ClN_3O_2S with a molecular weight of 363.84 g/mol.

Anticancer Properties

The anticancer potential of tetrahydroquinazolines has been explored in various studies. For instance, compounds with similar structures have shown:

  • Inhibition of cell proliferation in cancer cell lines.
  • Induction of apoptosis through the activation of caspases.

Preliminary studies on this specific compound suggest it may also possess anticancer properties, warranting further investigation through in vitro and in vivo models.

The proposed mechanisms by which tetrahydroquinazoline derivatives exert their biological effects include:

  • Inhibition of key enzymes involved in metabolic pathways crucial for pathogen survival or cancer cell proliferation.
  • Interference with DNA replication and repair mechanisms in cancer cells.

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated a series of tetrahydroquinazoline derivatives for their antimicrobial activities. The results indicated that compounds with halogenated phenyl groups, like the 4-chlorophenyl group in our compound, exhibited enhanced activity against Gram-positive bacteria.
  • Anticancer Activity Assessment : In a recent study assessing various quinazoline derivatives, one analog demonstrated significant cytotoxicity against breast cancer cell lines, suggesting that our compound may also exhibit similar effects due to structural similarities.

Research Findings Summary Table

Biological ActivityResearch FindingsReferences
AntimicrobialEffective against S. aureus and E. coli
AnticancerInduces apoptosis in cancer cell lines
MechanismInhibits key metabolic enzymes

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparisons with Analogous Compounds

Substituent-Driven Structural Variations

The target compound’s key substituents—4-chlorophenyl, furan-2-ylmethyl, and sulfanylidene—distinguish it from related quinazolines. Below is a comparative analysis:

Compound Name / ID Key Substituents Molecular Weight (Estimated) Notable Features Reference
Target Compound 3-(4-chlorobenzyl), 7-(furan-2-ylmethyl carboxamide), 2-sulfanylidene ~460–500 Potential kinase inhibition (inferred from furan and chlorophenyl motifs) -
Compound 3-(oxolan-2-ylmethyl), 7-cyclopentyl carboxamide, 2-sulfanyl Higher (~550–600) Bulky substituents may reduce membrane permeability compared to the target compound
BMC201725-9o () Tetrahydrofuran-3-yloxy, furan-2-ylmethylene hydrazine ~450–480 EGFR kinase inhibition (IC₅₀ = 12 nM) due to semicarbazone moiety
Compound 2-sulfanylacetamide, 4-sulfamoylphenyl ~450–470 Sulfamoyl group enhances solubility but may reduce cellular uptake
Key Observations:
  • Chlorophenyl vs. Oxolan/Tetrahydrofuran : The 4-chlorophenyl group in the target compound likely enhances hydrophobicity and target binding compared to oxolan-based analogs (e.g., ), which may prioritize solubility .
  • Furan-2-ylmethyl vs.
  • Sulfanylidene vs. Sulfanylacetamide : The sulfanylidene (C=S) in the target compound may confer stronger hydrogen-bonding capacity than sulfanylacetamide (), influencing enzyme inhibition .

Physicochemical and Pharmacokinetic Properties (Inferred)

Property Target Compound Compound Compound
LogP ~3.5–4.0 (hydrophobic) ~2.8–3.2 (polar oxolan) ~2.0–2.5 (sulfamoyl)
Solubility Low (chlorophenyl) Moderate (oxolan) High (sulfamoyl)
Bioavailability Moderate (furan enhances absorption) Low (bulky substituents) Moderate

Q & A

Q. What are the standard synthetic protocols for this compound, and how can intermediates be characterized?

The synthesis typically involves multi-step reactions, including:

  • Coupling reactions (e.g., amide bond formation between the quinazoline core and substituents) .
  • Solvent optimization : Polar aprotic solvents like DMF or DMSO are used for solubility and reactivity .
  • Temperature control : Reactions often proceed at 60–80°C to balance yield and side-product formation . Analytical methods include:
  • TLC for reaction monitoring .
  • NMR spectroscopy (¹H, ¹³C) to confirm intermediate structures and final product purity .
  • Mass spectrometry for molecular weight validation .

Q. Which analytical techniques are most effective for assessing purity and structural integrity?

A combination of techniques is critical:

  • HPLC with UV detection for quantifying impurities (>98% purity threshold) .
  • FT-IR spectroscopy to verify functional groups (e.g., sulfanylidene, carboxamide) .
  • X-ray crystallography for absolute configuration determination, though this requires high-quality crystals .

Q. What are common derivatives of this compound, and how are they utilized in exploratory research?

Derivatives are synthesized via:

  • Substitution reactions (e.g., replacing the 4-chlorophenyl group with fluorophenyl or methoxyphenyl moieties) .
  • Oxidation/Reduction : Sulfanylidene groups can be oxidized to sulfones or reduced to thiols for reactivity studies . Example derivatives and applications:
Derivative StructureModificationResearch Application
Thiophene-2-carboxylate analogThiophene substitutionEnhanced antimicrobial activity screening
Piperazine-containing analogAdded piperazine moietyImproved solubility for pharmacokinetic studies

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during structural elucidation?

Contradictions often arise from dynamic effects (e.g., tautomerism of the sulfanylidene group) or solvent-dependent shifts. Strategies include:

  • Variable-temperature NMR to identify tautomeric equilibria .
  • Deuterium exchange experiments to probe labile protons .
  • DFT calculations to predict and compare theoretical vs. experimental spectra .

Q. What methodologies optimize reaction yields in large-scale synthesis while minimizing side products?

Advanced approaches include:

  • Design of Experiments (DoE) : Statistical optimization of parameters (e.g., solvent ratio, catalyst loading) to maximize yield .
  • Flow chemistry : Continuous-flow systems improve heat/mass transfer, reducing decomposition .
  • Microwave-assisted synthesis : Accelerates coupling reactions (e.g., 30% faster amide formation vs. conventional heating) .

Q. What experimental frameworks are used to study interactions with biological targets (e.g., enzymes)?

Mechanistic studies employ:

  • Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD values) for target proteins .
  • Molecular docking simulations : Predicts binding poses using software like AutoDock Vina, validated by mutagenesis studies .
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of interactions .

Q. How can computational modeling enhance the design of analogs with improved bioactivity?

Integrated workflows include:

  • QSAR modeling : Identifies structural descriptors (e.g., logP, polar surface area) correlated with activity .
  • MD simulations : Evaluates compound stability in target binding pockets over 100-ns trajectories .
  • ADMET prediction : Tools like SwissADME prioritize analogs with favorable pharmacokinetic profiles .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.